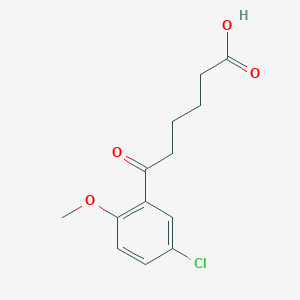

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid

Description

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is a substituted phenylhexanoic acid derivative characterized by a hexanoic acid backbone with a ketone group at the sixth carbon and a 5-chloro-2-methoxyphenyl substituent. This compound shares structural similarities with other aryl-substituted hexanoic acids, which are often synthesized via Friedel-Crafts acylation reactions .

Properties

IUPAC Name |

6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-18-12-7-6-9(14)8-10(12)11(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKLYMQLKNEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645483 | |

| Record name | 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854879-20-2 | |

| Record name | 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and hexanoic acid.

Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity:

Recent studies have indicated that compounds similar to 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid exhibit potential anti-cancer properties. For instance, research has shown that derivatives can inhibit specific enzymes involved in cancer progression, making them suitable for drug development targeting various cancers .

Inhibition of ENPP2:

A notable patent (US9974777B2) describes the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), which is implicated in cancer metastasis. This suggests that 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid could be explored further for therapeutic applications in oncology .

Biochemical Research

Enzyme Inhibition Studies:

The compound has been utilized in enzyme inhibition studies, particularly focusing on phosphodiesterases and kinases. These studies are crucial for understanding cellular signaling pathways and developing inhibitors that could serve as therapeutic agents for various diseases .

Material Science

Polymer Chemistry:

In material science, compounds like 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid have been investigated for their potential use in synthesizing novel polymers. The unique functional groups allow for modifications that can enhance material properties such as thermal stability and mechanical strength .

Analytical Chemistry

Analytical Applications:

The compound's distinct spectral properties make it suitable for analytical applications, including chromatography and spectroscopy techniques. It can serve as a standard or reference material for developing analytical methods to quantify similar compounds in complex matrices .

Data Table: Summary of Applications

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal examined the anti-cancer effects of a derivative of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme kinetics, researchers investigated the inhibitory effects of the compound on specific phosphodiesterases involved in cellular signaling pathways. The findings suggested that the compound could modulate signaling cascades effectively, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, influencing their activity. The ketone group can also undergo nucleophilic addition reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Chloro vs. Methoxy Substitution

- 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid: Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (60% yield) .

- 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid: The chloro group at the 5-position introduces steric and electronic effects, likely altering solubility and metabolic stability compared to purely methoxy-substituted analogs .

Hydroxyl and Methyl Substituents

- 6-(2,4-Dihydroxyl-5-methylphenyl)-6-oxohexanoic acid: Isolated from Trichoderma sp., this compound exhibits cytotoxicity against P388 and HL-60 cancer cell lines (IC₅₀ = 44.5–81.2 µM) .

Halogenated Derivatives

- 6-(2-Bromophenyl)-6-oxohexanoic acid: A bromo-substituted analog with a molecular weight of 285.13 g/mol. Halogenation at the ortho position may hinder rotational freedom, affecting binding to biological targets .

- 6-(3-Fluorophenyl)-6-oxohexanoic acid: Fluorine’s electronegativity enhances metabolic resistance, making it a candidate for drug design .

Anticancer Activity

- 6-(2,4-Dihydroxyl-5-methylphenyl)-6-oxohexanoic acid: Demonstrates moderate cytotoxicity (IC₅₀ = 44.5 µM for P388 cells) .

- 6-(5-Chloro-2-methoxyphenyl) analog : Predicted to exhibit enhanced lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to hydroxylated analogs.

Polymer and Lubricant Degradation

- 6-Oxohexanoic acid derivatives: Key intermediates in nylon oligomer degradation (e.g., via Brevibacterium epidermidis BS3) .

- Thermal Oxidation Products: 6-Oxohexanoic acid esters (e.g., 6-((2-ethylhexyl)oxy)-6-oxohexanoic acid) increase total acid number (TAN) in lubricants, accelerating degradation .

Physicochemical Properties

| Property | 6-(5-Chloro-2-methoxyphenyl) Analog | 6-(2,5-Dimethoxyphenyl) Analog | 6-(2-Bromophenyl) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~258.7 (calculated) | 252.27 | 285.13 |

| logP (Predicted) | ~2.8 | ~2.2 | ~3.1 |

| Water Solubility | Low (chloro group) | Moderate (methoxy groups) | Very low (bromo group) |

| Thermal Stability | High (aromatic chloro substituent) | Moderate | High |

Notes

Synthesis Optimization : The chloro-substituted analog may require tailored catalysts (e.g., AlCl₃ or FeCl₃) for efficient Friedel-Crafts reactions .

Biological Screening: No direct cytotoxicity data exist for 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid; predictions are based on structural analogs .

Industrial Relevance: Derivatives like 6-oxohexanoic acid esters are critical in biodegradable polymer research but require stability improvements for high-temperature applications .

Biological Activity

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid, with the CAS number 854879-20-2, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H15ClO4 and features a chloro-substituted aromatic ring attached to a hexanoic acid chain with a keto group. Its structural properties contribute to its biological activity.

The biological activity of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is attributed to its interaction with various molecular targets. It has been suggested that the compound may act as an inhibitor or modulator in several biochemical pathways:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes related to inflammatory pathways, which may be beneficial in treating conditions like arthritis.

- Modulation of Signaling Pathways : Preliminary studies indicate that it may influence pathways associated with cancer cell proliferation and apoptosis.

Biological Activity Data

Case Studies and Research Findings

- Histone Deacetylase (HDAC) Inhibition :

- Cytotoxicity Against Cancer Cell Lines :

- Anti-inflammatory Properties :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where adipoyl chloride reacts with a substituted benzene derivative (e.g., 5-chloro-2-methoxybenzene). This reaction typically employs Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane or toluene under reflux. Post-reaction hydrolysis of the intermediate acid chloride yields the final product. Alternative methods include esterification of pre-synthesized 6-oxohexanoic acid derivatives with appropriate aryl groups .

Q. How is the compound characterized structurally?

- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic and aliphatic proton environments, infrared (IR) spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Chromatographic techniques (e.g., silica gel column chromatography) are used for purification .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aryl moiety. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature conditions are critical: acidic or basic conditions may hydrolyze the ketone or ester groups. Storage at -20°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during Friedel-Crafts acylation?

- Methodological Answer : Key variables include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic substitution but may increase side reactions.

- Temperature : Controlled reflux (40–60°C) balances reaction rate and byproduct formation.

- Solvent choice : Anhydrous toluene enhances regioselectivity compared to dichloromethane.

Post-reaction quenching with ice-cold HCl and rapid workup minimizes intermediate decomposition .

Q. What contradictions exist in spectral data interpretation for structurally similar compounds?

- Methodological Answer : For example, NMR signals for the methoxy (OCH₃) and chloro (Cl) substituents on the aryl ring may overlap with aliphatic protons, requiring 2D NMR (COSY, HSQC) for resolution. IR carbonyl peaks (1700–1750 cm⁻¹) can overlap with ester or ketone groups in impurities, necessitating complementary techniques like X-ray crystallography (e.g., SHELX refinement) for unambiguous assignment .

Q. How does the introduction of electron-withdrawing groups (e.g., Cl) affect bioactivity?

- Methodological Answer : Chlorine at the 5-position on the aryl ring enhances electrophilic reactivity and membrane permeability, potentially increasing cytotoxicity. Comparative studies with non-chlorinated analogs (e.g., 6-(2-methoxyphenyl)-6-oxohexanoic acid) show reduced activity in cancer cell lines (e.g., HL-60, P388), highlighting the role of electronic effects in structure-activity relationships .

Q. What enzymatic pathways are implicated in the degradation or modification of this compound?

- Methodological Answer : Cytochrome P450 enzymes and dehydrogenases (e.g., EC 1.14.13.66) can oxidize the ketone group to carboxylic acid derivatives. Microbial degradation pathways (e.g., in Candida tropicalis) via β-oxidation have been observed for structurally similar 6-oxohexanoic acid derivatives, producing adipic acid as a terminal metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.